2,7-二甲基-1,3-苯并噁唑-5-胺

描述

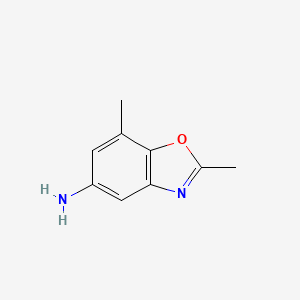

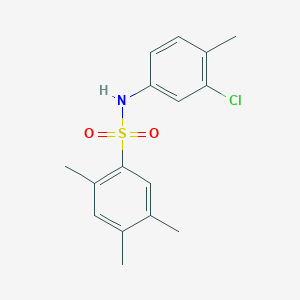

2,7-Dimethyl-1,3-benzoxazol-5-amine is a chemical compound with the molecular formula C9H10N2O . It is a derivative of benzoxazole, a bicyclic planar molecule that is extensively used as a starting material for different mechanistic approaches in drug discovery .

Molecular Structure Analysis

The molecular structure of 2,7-Dimethyl-1,3-benzoxazol-5-amine consists of a benzoxazole ring with two methyl groups attached at the 2nd and 7th positions and an amine group at the 5th position .科学研究应用

微波辅助合成苯并噁唑衍生物

苯并噁唑及其衍生物由于其广泛的药理活性及重要性质,在药物化学和材料科学中具有重要意义。微波辅助合成已成为现代化学中增加多样性和速度的一项技术。该方法已被证明对苯并噁唑衍生物的合成有益,它通过将微波能量与分子直接耦合,提供了一种更有效的内部加热方法,从而快速高效地获得具有多种取代基的高产率苯并噁唑(Özil & Menteşe, 2020)。

丙烯酸骨水泥的固化参数和性质

叔芳香胺,如2,7-二甲基-1,3-苯并噁唑-5-胺,在过氧化苯甲酰/胺体系中作为丙烯酸树脂固化的活化剂的作用至关重要。这些化合物显着影响固化参数,这对于牙科树脂或丙烯酸骨水泥等生物医学应用至关重要。该综述还强调了温度对固化参数的影响,强调了考虑与丙烯酸骨水泥植入相关的热损伤的重要性(Vázquez, Levenfeld, & Román, 1998)。

四氮杂环十四烷化合物中的构型异构

研究与2,7-二甲基-1,3-苯并噁唑-5-胺相关的化合物中的构型异构,例如2,5,5,7,9,12,12,14-八甲基-1,4,8,11-四氮杂环十四烷,对于理解这些分子的结构和功能多样性具有重要意义。本研究综述了环状四胺及其金属离子化合物的化学,重点关注允许明确分配构型的结构研究。此类详细的结构分析对于开发具有特定生物或化学性质的化合物至关重要(Curtis, 2012)。

苯并氮卓类化合物的化学和生物活性

苯并氮卓类化合物,包括2,7-二甲基-1,3-苯并噁唑-5-胺的衍生物,已对其构效关系进行了研究。这项研究已发现几种对人白血病细胞具有细胞毒活性的苯并氮卓类化合物,为其作为治疗剂的潜力提供了见解。自由基的产生和与DNA的相互作用突出了这些化合物的多种生物活性,包括它们在治疗多药耐药中的潜在作用(Kawase, Saito, & Motohashi, 2000)。

苯并噁嗪类化合物在植物防御和抗菌活性中的作用

苯并噁嗪类化合物,包括苯并噁唑及其衍生物,在植物抵御微生物威胁中发挥着重要作用。本综述全面概述了天然苯并噁嗪类化合物、它们的生物合成及其抗菌活性。尽管单体天然苯并噁嗪类化合物缺乏作为抗菌剂的效力,但1,4-苯并噁嗪-3-酮骨架是设计新型抗菌化合物的有希望的支架,证明了苯并噁唑衍生物在开发未来抗菌策略中的重要性(de Bruijn, Gruppen, & Vincken, 2018)。

未来方向

作用机制

Target of Action

The primary targets of 2,7-Dimethyl-1,3-benzoxazol-5-amine are currently unknown

Mode of Action

It is known that benzoxazoles, a class of compounds to which 2,7-dimethyl-1,3-benzoxazol-5-amine belongs, often interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can lead to changes in the conformation or activity of the target molecules.

Biochemical Pathways

属性

IUPAC Name |

2,7-dimethyl-1,3-benzoxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-5-3-7(10)4-8-9(5)12-6(2)11-8/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUCIYGFWUQDEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OC(=N2)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2945671.png)

![N-([2,2'-bifuran]-5-ylmethyl)cinnamamide](/img/structure/B2945673.png)

![3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione](/img/structure/B2945674.png)

![N-(1-Cyanocyclohexyl)-2-[3-hydroxy-3-(triazol-1-ylmethyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2945677.png)

![2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2945680.png)

![3'-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2945686.png)

![2-{2-[(3-Fluorophenyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2945687.png)

![2-(3-bromobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2945688.png)

![5-[(2-chlorophenyl)methanesulfonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B2945693.png)